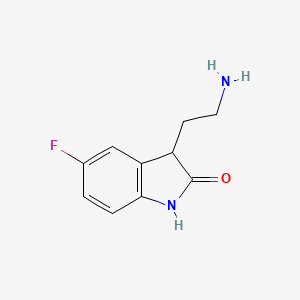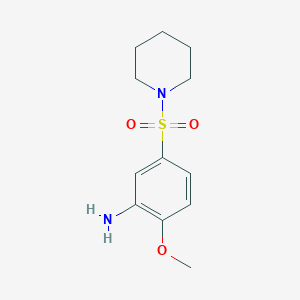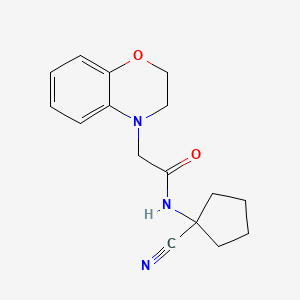
3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring . It’s important to note that the presence of the aminoethyl group and the fluorine atom could significantly alter the properties of the basic indole structure.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of an indole ring (a fused benzene and pyrrole ring) with a fluorine atom at the 5-position and a 2-aminoethyl group at the 3-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aminoethyl group could participate in reactions typical of amines, and the fluorine atom might undergo displacement reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the aminoethyl group could affect properties such as polarity, solubility, and stability .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including fluoroindoles, play a pivotal role in organic synthesis, serving as key intermediates in the synthesis of natural products, pharmaceuticals, and materials. The synthesis of indoles, including fluorinated variants, has been a subject of extensive research due to their biological and chemical significance. A comprehensive review by Taber and Tirunahari (2011) presents a classification of all indole syntheses, highlighting various strategies and methodologies that have been developed over the years. This framework aids in understanding the synthetic pathways and could potentially encompass the synthesis of specific fluoroindole derivatives like "3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one" (Taber & Tirunahari, 2011).
Fluorine in Protein Design
The incorporation of fluorine atoms into organic molecules, including indole derivatives, significantly alters their physical, chemical, and biological properties. A study by Buer and Marsh (2012) discusses the impact of fluorination on proteins, showcasing how fluorinated amino acids can enhance protein stability against chemical and thermal denaturation. This research implies potential applications in designing more stable and functional biomolecules by incorporating fluorinated indole derivatives (Buer & Marsh, 2012).
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation reactions, including those involving indole derivatives, has garnered attention for its environmental friendliness and efficiency in introducing fluorinated groups into target molecules. A review by Song et al. (2018) highlights the progress in aqueous fluoroalkylation, underscoring the importance of such methodologies in synthesizing fluorinated compounds, including potentially "3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one," under green chemistry principles (Song et al., 2018).
Molecular Imaging with Organic Fluorophores
Fluorinated compounds play a crucial role in molecular imaging for cancer diagnosis and treatment monitoring. A literature review by Alford et al. (2009) discusses the toxicity and utility of various fluorophores, including fluorinated indoles, in optical imaging for real-time cancer detection. This research underscores the potential of fluorinated indole derivatives in developing safe and effective imaging agents (Alford et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities . They can interact with various receptors and enzymes, influencing numerous biochemical processes .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to inhibit metabolic enzymes .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-5-fluoro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9/h1-2,5,7H,3-4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKROBLPDKSTRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)


![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)


![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)